2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid
Description
2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 5,5-dimethyl substitution on the piperidine ring. The Boc group is widely used in organic synthesis to protect amine functionalities, offering stability under basic conditions and ease of removal under acidic conditions . The acetic acid moiety enhances hydrophilicity, enabling salt formation and improving solubility in polar solvents. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry or drug development, where controlled deprotection and functional group compatibility are critical .
Properties
IUPAC Name |
2-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-9-14(4,5)7-6-10(15)8-11(16)17/h10H,6-9H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDKQQMONBSVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields, particularly in medicinal chemistry.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H25NO4 |
| Molecular Weight | 271.35 g/mol |
| CAS Number | 2228242-58-6 |
| Structure | Structure |
Synthesis
The synthesis of 2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid typically involves the reaction of piperidine derivatives with acetic acid derivatives under controlled conditions. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.
Antiviral Activity
Research has indicated that compounds similar to 2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid exhibit significant antiviral properties. A patent (US8921341B2) describes its potential as an antiviral agent, suggesting it may inhibit viral replication mechanisms, thereby serving as a therapeutic option for viral infections .
Antimicrobial Activity
In vitro studies have shown that derivatives of piperidine compounds can exhibit antimicrobial activity. For instance, related compounds have demonstrated moderate to excellent activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for these compounds have been reported to range from 2 to 4 µg/mL against standard strains . The structural modifications in piperidine derivatives significantly influence their biological activity.
Case Studies
- Antitubercular Activity : A study highlighted the effectiveness of similar piperidine derivatives against Mycobacterium tuberculosis. The compounds showed selective activity with MIC values indicating strong efficacy against resistant strains .
- Neuroprotective Effects : Another research effort explored the neuroprotective properties of piperidine derivatives, suggesting potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with three analogs: a piperazine-based Fmoc-protected derivative, a piperidine ethyl ester, and a Boc-protected piperazine-isobutyl analog.
Table 1: Structural and Physicochemical Comparison
Functional Group and Stability Analysis
- Boc vs. Fmoc Protection : The Boc group in the target compound is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane ), whereas the Fmoc group in the piperazine analog () is base-labile. This makes the Boc-protected compound preferable in acid-free synthetic workflows .
- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound enhances water solubility and enables salt formation, contrasting with the ethyl ester in , which is more lipophilic and prone to hydrolysis .
Substituent Effects
- 5,5-Dimethyl Piperidine vs. In contrast, the isobutyl group on the piperazine analog () increases hydrophobicity and may restrict rotational freedom .
- Piperidine vs. Piperazine : Piperidine (one nitrogen) is less polar than piperazine (two nitrogens), affecting hydrogen-bonding capacity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
